

# Data Presentation: Comparative Cytotoxicity of Signaling Pathway Inhibitors

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## Compound of Interest

Compound Name: BSJ-02-162

Cat. No.: B12408806

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The following tables summarize the half-maximal inhibitory concentrations (IC<sub>50</sub>) of various inhibitors targeting the PI3K/AKT/mTOR and MAPK/ERK signaling pathways in Jurkat and Molt4 cell lines. This data is provided as a reference for contextualizing the activity of **BSJ-02-162**.

Table 1: IC<sub>50</sub> Values of PI3K/AKT/mTOR Pathway Inhibitors in T-ALL Cell Lines

| Inhibitor               | Target(s)         | Jurkat IC <sub>50</sub> (μM) | Molt4 IC <sub>50</sub> (μM) | Reference                               |
|-------------------------|-------------------|------------------------------|-----------------------------|---|
| GDC-0941                | Pan-PI3K          | > 8.2                        | 2.8                         | <a href="#">[1]</a> <a href="#">[2]</a> |
| MK-2206                 | Allosteric Akt    | > 1.4                        | ~1.3-1.4                    | <a href="#">[1]</a> <a href="#">[2]</a> |
| NVP-BAG956              | Dual PI3K/PDK1    | ~1                           | 0.5                         | <a href="#">[1]</a> <a href="#">[2]</a> |
| RAD-001<br>(Everolimus) | mTORC1            | Less Sensitive               | 0.9                         | <a href="#">[1]</a> <a href="#">[2]</a> |
| KU-63794                | mTORC1/mTOR<br>C2 | > 10                         | ~3-4                        | <a href="#">[2]</a>                     |
| GSK690693               | Pan-Akt           | 0.21                         | 0.31                        | <a href="#">[3]</a>                     |
| Perifosine              | Akt               | 14.65                        | 9.35                        | <a href="#">[3]</a>                     |

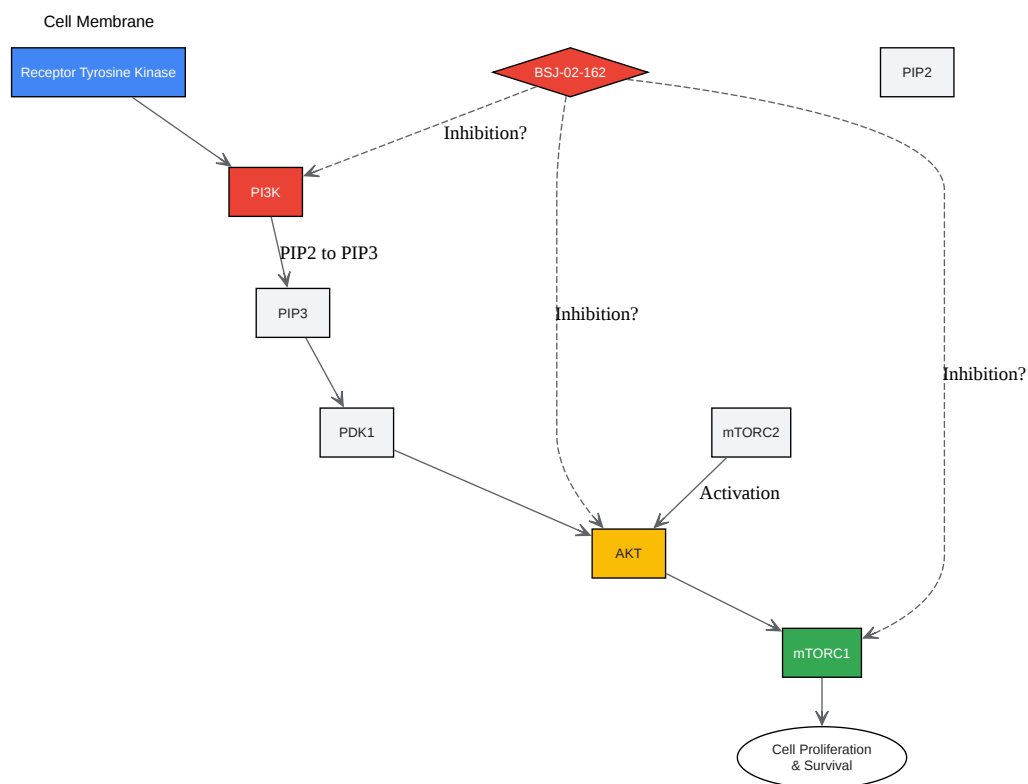
Table 2: IC<sub>50</sub> Values of MAPK/ERK and Other Pathway Inhibitors in T-ALL Cell Lines

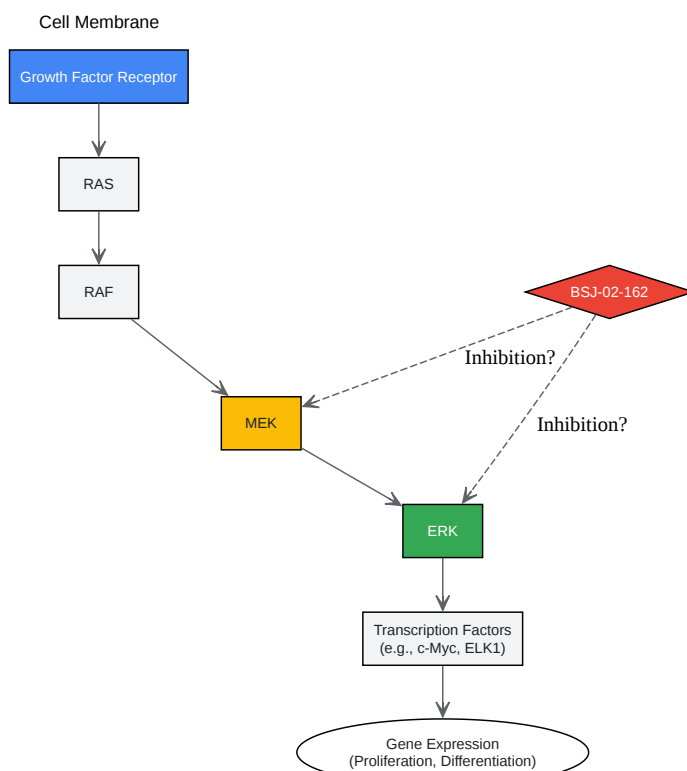
| Inhibitor | Target(s)   | Jurkat IC50 (nM)                              | Molt4 IC50 (nM)                               | Reference           |
|-----------|-------------|---|---|---------------------|
| MK-1775   | Wee1 Kinase | Varies (dose-dependent decrease in viability) | Varies (dose-dependent decrease in viability) | <a href="#">[4]</a> |
| AZD5363   | AKT         | 9.8 - 77.8 (after 72h)                        | 9.8 - 77.8 (after 72h)                        | <a href="#">[5]</a> |

## Signaling Pathways and Experimental Workflows

### Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways commonly targeted in T-ALL.







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## References

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